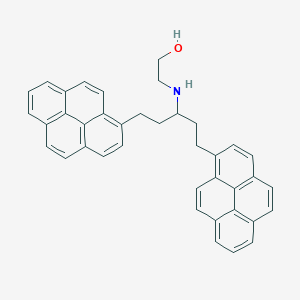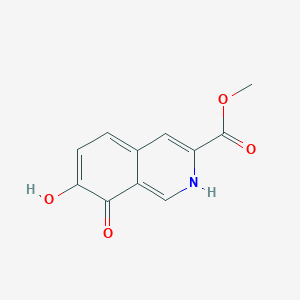
N-甲酰氨基水杨酸
描述
N-Formamidosalicylic acid is a derivative of salicylic acid, which is widely known for its applications in medicine and industry. This compound is characterized by the presence of a formamide group attached to the salicylic acid structure. It is a significant intermediate in the synthesis of various biologically active compounds, including antibiotics like antimycin A .
科学研究应用
N-Formamidosalicylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
N-Formamidosalicylic acid, also known as N-Formyl-5-asa, is a derivative of aminosalicylic acid . The primary targets of this compound are the Mycobacterium tuberculosis . It inhibits the synthesis of folic acid in these bacteria, thereby preventing their multiplication .
Mode of Action
The compound interacts with its targets by binding to pteridine synthetase , an enzyme involved in the first step of folic acid synthesis . N-Formamidosalicylic acid binds to this enzyme with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
The affected biochemical pathway is the folic acid synthesis pathway . By inhibiting this pathway, N-Formamidosalicylic acid prevents the multiplication of Mycobacterium tuberculosis . This action disrupts the bacterial life cycle and helps in controlling the infection.
Pharmacokinetics
For instance, NSAIDs, which include salicylic acid derivatives, are mainly administered orally and are extensively absorbed from the stomach and small intestine . They undergo phase-1 metabolic reactions such as oxidation, hydroxylation, demethylation, deacetylation, and hepatic conjunctions .
Result of Action
The result of N-Formamidosalicylic acid’s action is the inhibition of Mycobacterium tuberculosis growth . By preventing the synthesis of folic acid, an essential component for bacterial multiplication, the compound helps control the spread of the infection.
生化分析
Biochemical Properties
N-Formamidosalicylic acid is known to be a component of antimycin, a group of antifungal antibiotics . The inhibitory properties of antimycin are believed to be mediated by N-Formamidosalicylic acid . This suggests that N-Formamidosalicylic acid interacts with certain enzymes and proteins, potentially influencing biochemical reactions.
Cellular Effects
For instance, salicylic acid, from which N-Formamidosalicylic acid is derived, is known to influence cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
N-Formamidosalicylic acid is involved in the sialic acid biosynthetic pathway . It’s known that biallelic mutations in the rate-limiting enzyme UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine-kinase (GNE) of the sialic acid biosynthetic pathway can cause certain diseases .
准备方法
Synthetic Routes and Reaction Conditions: N-Formamidosalicylic acid can be synthesized through the formylation of salicylic acid derivatives. One common method involves the reaction of salicylic acid with formamide in the presence of a catalyst such as sulfuric acid or silica gel . The reaction typically occurs under reflux conditions, with temperatures around 65°C, and yields high-purity N-Formamidosalicylic acid .
Industrial Production Methods: In industrial settings, the production of N-Formamidosalicylic acid often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, utilizing eco-friendly solvents and recyclable catalysts to minimize environmental impact .
化学反应分析
Types of Reactions: N-Formamidosalicylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated salicylic acid derivatives.
相似化合物的比较
Salicylic Acid: The parent compound, widely used in medicine and cosmetics.
Aminosalicylic Acid: Used in the treatment of tuberculosis.
Acetylsalicylic Acid (Aspirin): A common analgesic and anti-inflammatory drug.
Uniqueness: N-Formamidosalicylic acid is unique due to its formamide group, which imparts distinct chemical properties and reactivity compared to its parent compound, salicylic acid. This structural modification enhances its utility in synthesizing biologically active molecules, particularly antibiotics like antimycin A .
属性
IUPAC Name |
5-formamido-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-4-9-5-1-2-7(11)6(3-5)8(12)13/h1-4,11H,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAYHKZPLHBHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146737 | |
| Record name | N-Formamidosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104786-99-4 | |
| Record name | N-Formamidosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104786994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Formamidosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is N-Formyl-5-aminosalicylic acid formed in the body?
A1: Research suggests that N-Formyl-5-aminosalicylic acid (also known as N-Formamidosalicylic acid) is a metabolite of the drug 5-aminosalicylic acid (5-ASA). It's formed through a process involving formamidase enzymes. Studies have shown that in rat liver homogenate, the presence of 5-ASA and N-formyl-L-kynurenine led to the formation of N-Formyl-5-ASA. This points to the potential role of formamidase in the in vivo formation of this metabolite. []
Q2: Can we quantify N-Formyl-5-aminosalicylic acid in biological samples, and what other metabolites of 5-ASA are found alongside it?
A2: Yes, a high-performance liquid chromatography (HPLC) assay has been developed for the quantification of N-Formyl-5-aminosalicylic acid in biological fluids like plasma. [] This method also allows for the simultaneous measurement of other 5-ASA metabolites, including N-β-D-glucopyranosyl-5-ASA, N-acetyl-5-ASA, and N-butyryl-5-ASA. These findings highlight the metabolic pathways of 5-ASA and the importance of understanding the roles of its various metabolites. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


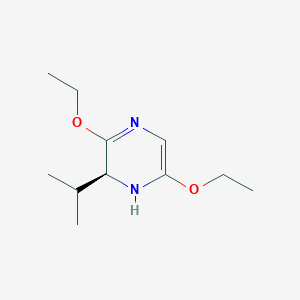
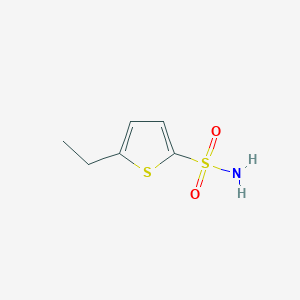
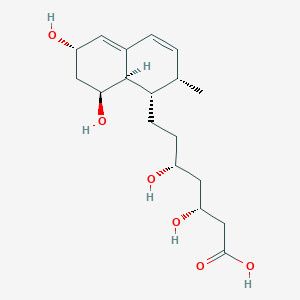
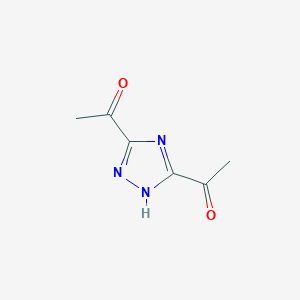

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
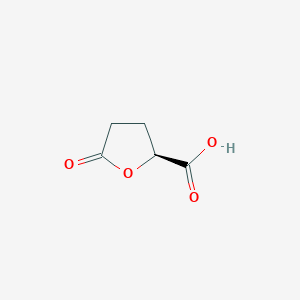
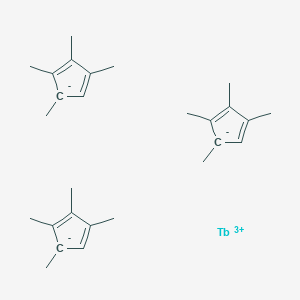

![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)


